

Physical and chemical properties of Sanggenol P

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sanggenol P

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Sanggenol P: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenol P is a naturally occurring isoprenylated flavonoid isolated from the root bark of *Morus alba* L.[1], a plant with a long history in traditional medicine. As a member of the flavonoid family, **Sanggenol P** possesses a complex chemical structure that suggests potential for a range of biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of **Sanggenol P**, alongside a discussion of the current landscape of research into its biological effects and the experimental protocols relevant to its study. While specific data on the biological activities of **Sanggenol P** are limited, this guide also explores the activities of related Sanggenol compounds to provide a contextual framework for future research.

Physical and Chemical Properties

Sanggenol P is described as a powder and is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1]. The fundamental physicochemical properties of **Sanggenol P** are summarized in the table below. It is important to note that while the initial isolation and characterization were reported, specific quantitative data for some properties, such as the melting point, are not readily available in the public domain.

Property	Value	Source
Molecular Formula	C ₃₀ H ₃₆ O ₆	[1]
Molecular Weight	492.6 g/mol	[1]
Physical Description	Powder	[1]
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]
Source	Root barks of Morus alba L.	[1]

Spectral Data

The structural elucidation of **Sanggenol P** was accomplished through extensive spectroscopic analysis, including Infrared (IR), Ultraviolet (UV), 1D NMR (¹H and ¹³C), and 2D NMR spectroscopy[1]. Although the original publication confirmed the use of these techniques, the specific numerical data from these analyses are not widely disseminated. The following sections outline the expected spectral characteristics for a compound of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum of **Sanggenol P** is expected to be complex, showing signals corresponding to aromatic protons, protons of the flavonoid backbone, and protons of the isoprenyl side chains. The chemical shifts and coupling constants of these protons would provide detailed information about the connectivity of the molecule.
- ¹³C NMR: The carbon-13 NMR spectrum would reveal the number of distinct carbon environments in the molecule, with characteristic chemical shifts for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the isoprenyl groups.

Infrared (IR) Spectroscopy: The IR spectrum of **Sanggenol P** would likely exhibit absorption bands characteristic of its functional groups, including:

- Hydroxyl (-OH) stretching vibrations.
- Carbonyl (C=O) stretching of the flavonoid C-ring.

- C-O stretching vibrations.
- Aromatic C=C stretching vibrations.
- Aliphatic C-H stretching and bending vibrations from the isoprenyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, would show absorption maxima characteristic of the flavonoid chromophore. These absorption bands are useful for confirming the flavonoid structure.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of **Sanggenol P** (492.6 g/mol) and provide information about its fragmentation pattern, which can aid in structural confirmation.

Biological Activities and Signaling Pathways

Currently, there is a significant lack of published research specifically investigating the biological activities and effects on signaling pathways of **Sanggenol P**. The majority of available studies focus on other structurally related sanggenols, such as Sanggenol L and Sanggenol B. To provide a valuable context for potential future research on **Sanggenol P**, the known activities of these related compounds are summarized below. It is crucial to note that these findings are not directly applicable to **Sanggenol P** and require experimental verification.

Insights from Related Compounds:

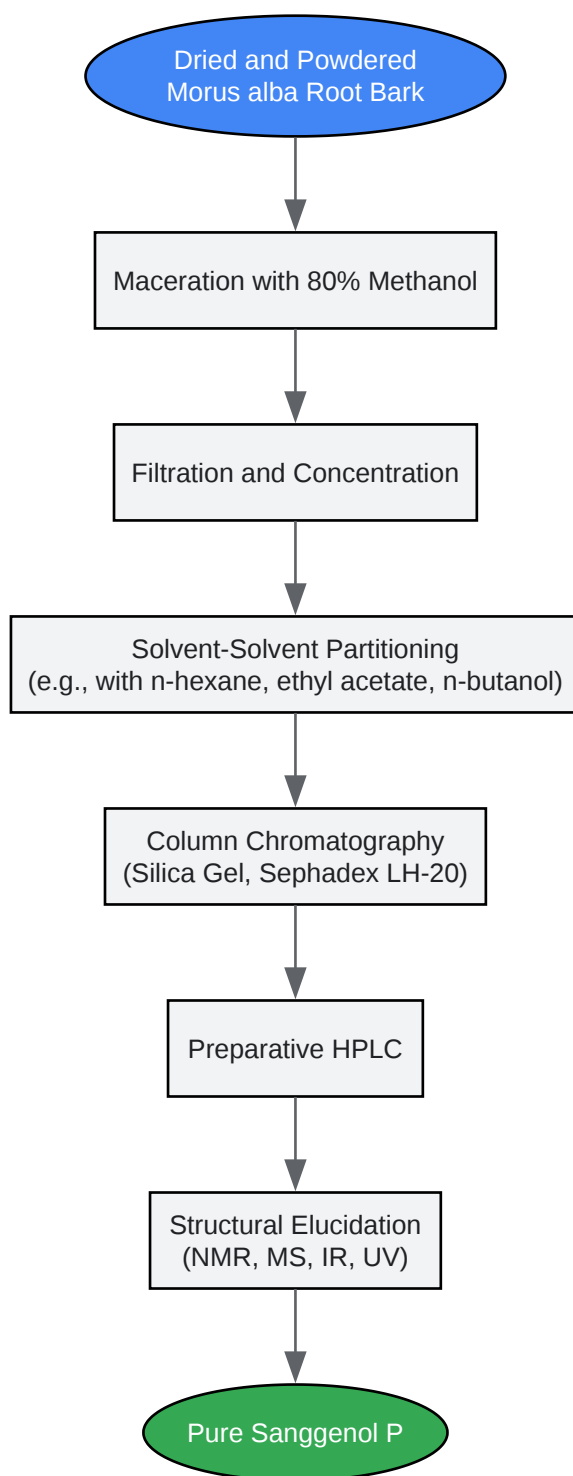
- Sanggenol L: Has been shown to induce apoptosis and cell cycle arrest in human prostate cancer cells through the activation of p53 and suppression of the PI3K/Akt/mTOR signaling pathway[2]. It also demonstrates apoptotic effects in ovarian cancer cells via caspase activation and inhibition of NF-κB signaling[3].
- Sanggenol B: Has been identified as a potential inhibitor of Fibroblast Growth Factor Receptor (FGFR), suggesting its potential as an anticancer agent[4].

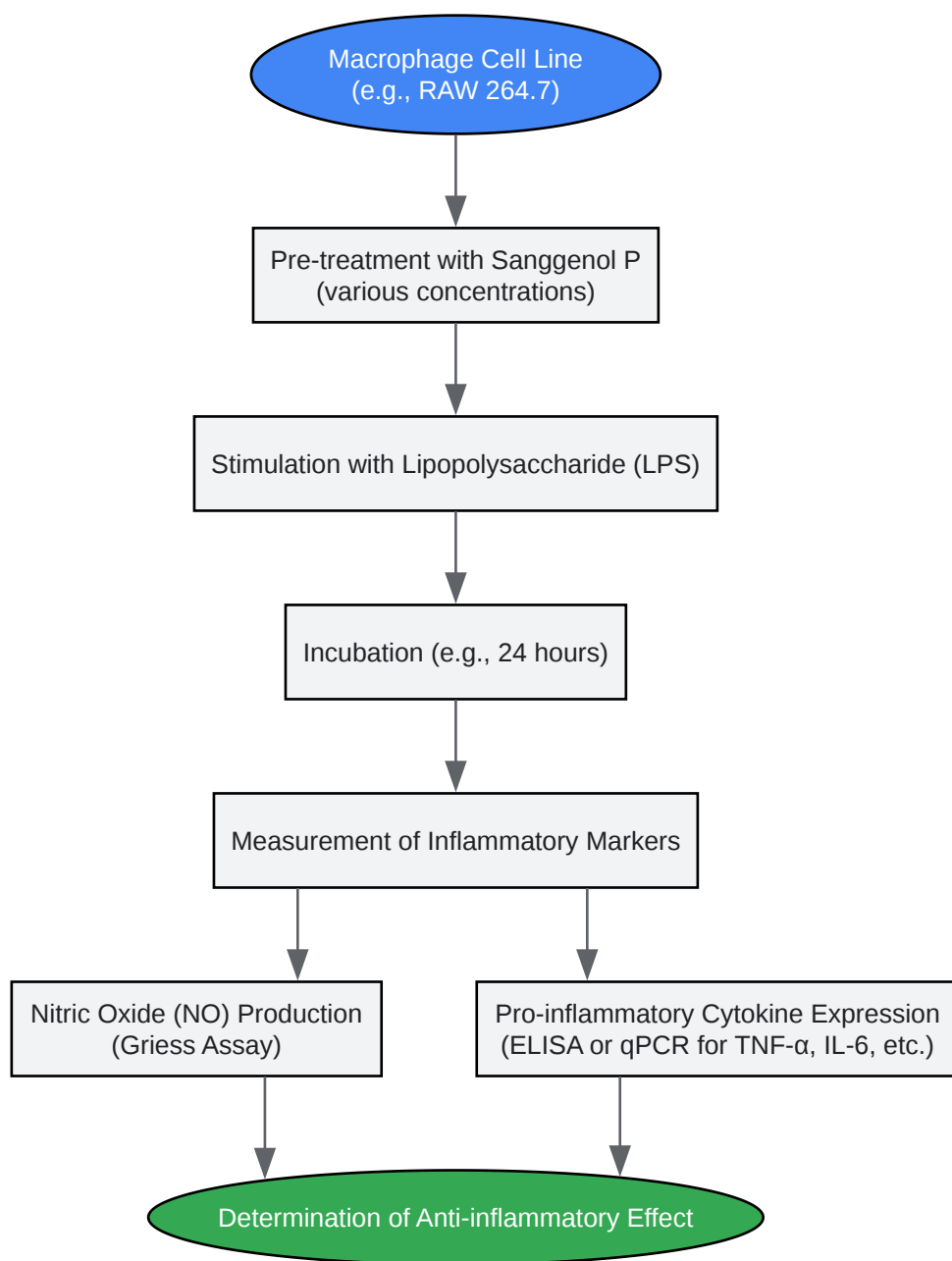
Given the structural similarities, it is plausible that **Sanggenol P** may exhibit similar biological activities, such as anticancer, anti-inflammatory, or antioxidant effects. However, dedicated experimental studies are necessary to confirm these hypotheses.

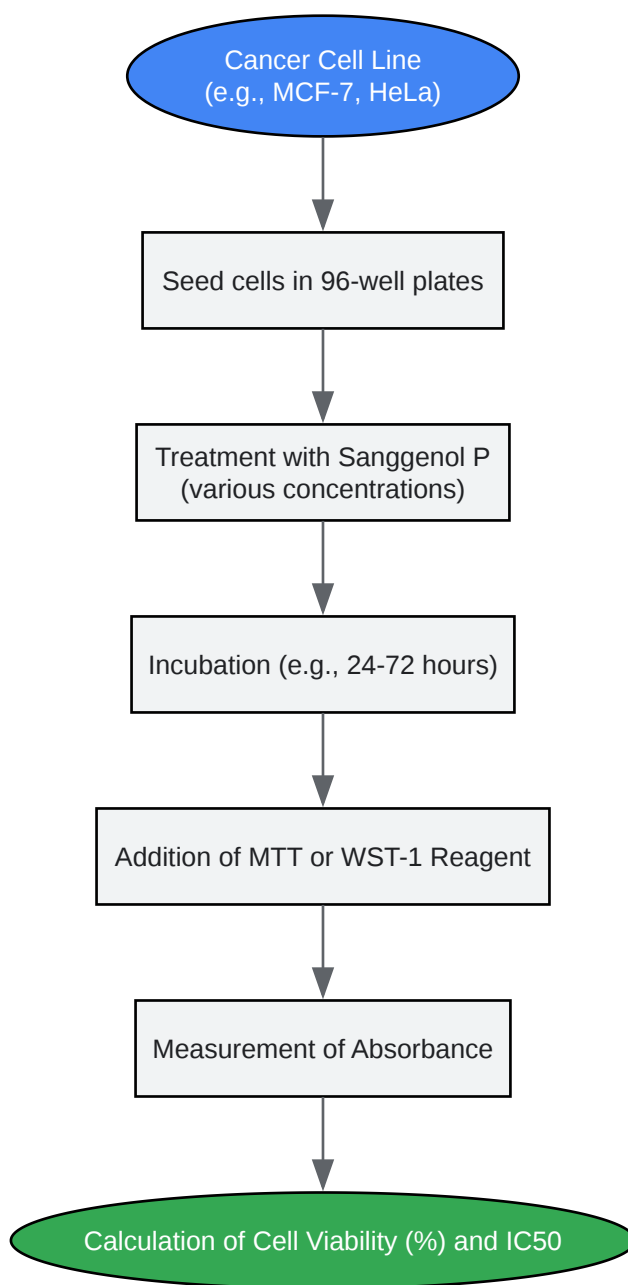
Experimental Protocols

Detailed experimental protocols specifically for **Sanggenol P** are not available in the current literature. Therefore, this section provides generalized, yet detailed, methodologies for the isolation of flavonoids from *Morus alba* and for the assessment of potential biological activities, which can be adapted for the study of **Sanggenol P**.

Isolation and Purification of Flavonoids from *Morus alba* Root Bark







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- To cite this document: BenchChem. [Physical and chemical properties of Sanggenol P]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1170215#physical-and-chemical-properties-of-sanggenol-p]

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